molecular formula C15H23NO B166759 Tebutam CAS No. 35256-85-0

Tebutam

Cat. No. B166759
CAS RN: 35256-85-0
M. Wt: 233.35 g/mol
InChI Key: RJKCKKDSSSRYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974218

Procedure details

A one-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and drying tube was charged with 149.2 g (1.0 mole) N-benzyl-N-isopropylamine, 350 ml of benzene and 111.1 g (1.1 mole) of triethylamine. The dropping funnel contained 126.6 g (1.05 mole) of pivalyl chloride which was added dropwise to the stirred reaction mixture. After the addition was completed, the reaction mixture was stirred and heated at 75-80° for 18 hours. The mixture was cooled and the amine-salt was collected on a vacuum filter. The filtrate was transferred to a separatory funnel and extracted with water which was followed by dilute aqueous hydrochloric acid. The organic phase was dried over sodium sulfate. After removing the drying agent, the solvent was evaporated. The liquid residue was transferred to a pot which was appropriately fitted for a simple vacuum distillation. The forecut material proved to be mainly trimethylacetyl chloride and trimethylacetic acid. The product fraction weighed 188.6 g, b.p. 86-87/0.07 mm, nD25 1.5074.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149.2 g
Type
reactant
Reaction Step Two
Quantity
111.1 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[CH2:2]([NH:9][CH:10]([CH3:12])[CH3:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:20](Cl)(=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22]>C1C=CC=CC=1>[CH2:2]([N:9]([CH:10]([CH3:12])[CH3:11])[C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
149.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C)C
Name
Quantity
111.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a power stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
was added dropwise to the stirred reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75-80° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the amine-salt was collected on a vacuum
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with water which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the drying agent
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
was appropriately fitted for a simple vacuum distillation

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(C(C(C)(C)C)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.